Phenserine tartrate

Alzheimer's disease Acetylcholinesterase inhibition Chiral pharmacology

Researchers face challenges separating cholinergic effects from amyloid modulation in AD models. Phenserine tartrate solves this with dual pharmacology: potent AChE inhibition (IC50 22 nM) plus APP downregulation via 5'UTR translational blockade. Key advantages: - >2,000x enantiomer selectivity: Use (-)-phenserine (AChE-active) vs. (+)-Posiphen (inactive) as matched tool pair - Carbamylating mechanism: Sustained CSF inhibition (t1/2 11h); reverses donepezil-induced AChE upregulation - Validated preclinical dosing: Oral efficacy in aged beagle dogs at 0.5 mg/kg (3x lower than donepezil) - Benchmarked human PK: Cmax 1.95 ng/mL, MTD 10 mg, Phase I/II clinical track record. Supplied for research use only.

Molecular Formula C24H29N3O8
Molecular Weight 487.5 g/mol
CAS No. 156910-61-1
Cat. No. B3061964
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePhenserine tartrate
CAS156910-61-1
Molecular FormulaC24H29N3O8
Molecular Weight487.5 g/mol
Structural Identifiers
SMILESCC12CCN(C1N(C3=C2C=C(C=C3)OC(=O)NC4=CC=CC=C4)C)C.C(C(C(=O)O)O)(C(=O)O)O
InChIInChI=1S/C20H23N3O2.C4H6O6/c1-20-11-12-22(2)18(20)23(3)17-10-9-15(13-16(17)20)25-19(24)21-14-7-5-4-6-8-14;5-1(3(7)8)2(6)4(9)10/h4-10,13,18H,11-12H2,1-3H3,(H,21,24);1-2,5-6H,(H,7,8)(H,9,10)/t18-,20+;1-,2-/m11/s1
InChIKeyXKKPTCVQEJZDGT-PWUAAHBCSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Phenserine Tartrate: Dual-Action AChE Inhibitor


Phenserine tartrate (CAS 156910-61-1), also known as (-)-phenserine tartrate or (-)-eseroline phenylcarbamate tartrate, is a phenylcarbamate derivative of physostigmine developed as a selective, non-competitive acetylcholinesterase (AChE) inhibitor [1]. The compound demonstrates potent AChE inhibition with an IC50 of approximately 22-24 nM [2] and exhibits a clinically relevant dual mechanism of action: in addition to cholinergic enhancement, phenserine tartrate reduces amyloid-beta precursor protein (APP) and amyloid-beta peptide (Aβ) formation through translational regulation of APP mRNA [3]. The tartrate salt form was specifically developed for oral administration in mild to moderate Alzheimer's disease (AD) [4].

Selective AChE inhibition study tool for cholinergic signaling research
APP/Aβ translational regulation studies independent of AChE activity
Enantiomeric pair for mechanistic dissection of cholinergic vs. amyloid pathways
Oral bioavailability supports in vivo CNS exposure models

Phenserine Tartrate: Why Substitution Fails


Phenserine tartrate cannot be generically substituted with its closest structural or functional analogs due to quantifiable differences in three critical dimensions: (1) enantiomer-dependent target engagement—(-)-phenserine tartrate is a potent AChE inhibitor (IC50 ~22-24 nM) whereas its (+)-enantiomer (Posiphen) is virtually inactive against AChE (IC50 = 45.3 μM), representing a >2,000-fold potency difference [1]; (2) distinct pharmacodynamic profiles versus standard-of-care donepezil—phenserine acts as a carbamylating ChEI that produces sustained CSF AChE inhibition and reverses donepezil-induced elevation of AChE expression [2]; and (3) significantly lower toxicity compared to the parent compound physostigmine, coupled with dual cholinergic and anti-amyloid activities not shared by classical AChE inhibitors .

(-)-Phenserine tartrate
Target
Potent AChE inhibition + APP/Aβ lowering; carbamylating mechanism
(+)-Phenserine (Posiphen)
Risk
AChE-inactive enantiomer (>2,000-fold less potent); cholinergic readouts may not transfer
Donepezil
Risk
Does not reverse AChE upregulation or lower APP; pharmacodynamic profile may shift
Physostigmine
Risk
Higher toxicity, shorter duration; APP-lowering activity absent

Phenserine Tartrate: Comparative Evidence


Enantiomer-Specific AChE Inhibitory Potency

Phenserine tartrate [(-)-phenserine, CAS 156910-61-1] exhibits potent AChE inhibition with an IC50 of 22-24 nM, whereas its (+)-enantiomer (Posiphen/Buntanetap, CAS 116839-68-0) demonstrates negligible AChE inhibitory activity with an IC50 of 45.3 μM . This represents a >2,000-fold difference in potency. Notably, both enantiomers are equipotent in downregulating APP expression via 5'UTR-directed translational blockade, allowing for mechanistic dissection of cholinergic versus non-cholinergic APP/Aβ-lowering effects [1].

Enantiomer AChE potency
Head-to-head
>2,000-fold higher AChE inhibition for (-)-enantiomer (IC50 22-24 nM vs. 45.3 µM)
Supports enantiomer-specific cholinergic study design
Both enantiomers equipotent for APP translational regulation
Alzheimer's disease Acetylcholinesterase inhibition Chiral pharmacology

Reversal of Donepezil-Induced AChE Upregulation

A key pharmacodynamic distinction between phenserine tartrate and the widely prescribed ChEI donepezil was demonstrated in a clinical study of AD patients. Phenserine, a carbamylating ChEI, produces sustained but mild AChE inhibition in cerebrospinal fluid (CSF). Importantly, phenserine treatment reverses the donepezil-induced elevation of AChE expression—a compensatory upregulation phenomenon observed during long-term treatment with rapidly reversible inhibitors like donepezil [1]. This differential effect on AChE protein expression suggests phenserine may mitigate a mechanism of therapeutic tolerance that limits donepezil's long-term efficacy.

AChE upregulation reversal
Head-to-head
Reverses donepezil-induced elevation of CSF AChE expression in AD patients
Carbamylating mechanism yields distinct AChE regulatory response
May mitigate tolerance mechanisms limiting donepezil efficacy
Alzheimer's disease Pharmacodynamics Cholinesterase inhibitor comparison

Reduced Toxicity & Extended Duration vs. Physostigmine

Phenserine tartrate was rationally designed as a phenylcarbamate derivative of physostigmine to improve the therapeutic index. Preclinical characterization demonstrates that (-)-phenserine is significantly less toxic than (-)-physostigmine while maintaining potent, long-lasting AChE inhibition . In rat studies, brain AChE inhibition half-life exceeded 8.25 hours despite rapid plasma clearance (brain t1/2 = 8.5 min), producing >3-fold elevation in striatal acetylcholine levels with a favorable safety profile [1]. The compound exhibits >50-fold selectivity for AChE over butyrylcholinesterase (BChE), minimizing potential peripheral cholinergic side effects associated with BChE inhibition [2].

Reduced toxicity & duration
Reported
Less toxic than physostigmine; brain AChE inhibition t1/2 >8.25 h; >50-fold AChE/BChE selectivity
Supports extended in vivo cholinergic modulation with reduced systemic risk
Safety-related endpoint monitoring advised
Toxicology Acetylcholinesterase inhibition Therapeutic index

Non-Cholinergic APP/Aβ Lowering Activity

Phenserine tartrate demonstrates quantifiable APP-lowering activity independent of its AChE inhibition. In CHO APP751SW cells treated for 48 hours, phenserine at 10 μM reduced APP levels by 18.6%, while 25 μM achieved a 51.4% reduction . This APP-lowering effect occurs via translational regulation of APP mRNA through the 5'-untranslated region, a mechanism distinct from classical AChE inhibitors such as donepezil, rivastigmine, or galantamine, which lack this direct anti-amyloid activity [1]. In human clinical studies, oral phenserine tartrate treatment was associated with reduced plasma Aβ1-42 levels in a Phase I study, suggesting translational relevance of the in vitro findings [2].

APP/Aβ lowering (non-cholinergic)
Reported
51.4% APP reduction at 25 µM (48 h in CHO APP751SW cells)
Supports dual-mechanism cell-model studies
Classical AChE inhibitors lack this direct APP-lowering activity
Amyloid precursor protein Alzheimer's disease Translational regulation

Human Pharmacokinetics and AChE Inhibition

A Phase I clinical study in 32 healthy elderly volunteers established definitive pharmacokinetic and pharmacodynamic parameters for phenserine tartrate. At the maximum tolerated single oral dose of 10 mg, phenserine tartrate achieved a Cmax of 1.95 ng/mL at 1.5 hours post-dose, with peak erythrocyte AChE inhibition (Imax) of 26% (range: 18-34%) occurring at 1.75 hours [1]. The half-life of AChE inhibition (tI1/2) was 11 hours, indicating extended pharmacodynamic activity. The maximum tolerated dose was established at 10 mg, with increased adverse events observed at the 20 mg dose level [2]. A Phase 1b dose-ranging study (PATH-1) is currently evaluating phenserine versus donepezil in early/mild AD patients, with target AChE inhibition of approximately 45% as the therapeutic goal [3].

Human PK/PD parameters
Method context
Cmax 1.95 ng/mL at 1.5 h; Imax AChE 26%; tI1/2 11 h; MTD 10 mg
Provides exposure-model context for translational research
Healthy elderly volunteers, single oral dose
Pharmacokinetics Clinical pharmacology Alzheimer's disease

Cognitive Efficacy vs. Donepezil in Canine Model

In a head-to-head preclinical comparison using aged beagle dogs—a validated model of age-dependent cognitive decline with Aβ pathology and cholinergic hypofunction—phenserine and donepezil demonstrated comparable cognitive efficacy. Phenserine at 0.5 mg/kg (PO) significantly improved performance on a delayed non-matching-to-position (DNMP) working memory task at the longest delay compared to wash-out [1]. Donepezil achieved similar memory enhancement only at a three-fold higher dose of 1.5 mg/kg (PO) [2]. Phenserine also improved learning on a difficult oddity discrimination task compared to placebo, while lower donepezil doses (0.75 mg/kg) were ineffective [3].

Canine cognitive efficacy
Head-to-head
Effective at 0.5 mg/kg vs. donepezil 1.5 mg/kg in working memory task
Reported model-response at lower dose in aged beagle model
Aged canine model with Aβ pathology
Cognitive enhancement Cholinesterase inhibitors Preclinical efficacy

Phenserine Tartrate: Research Applications


Cholinergic vs. Non-Cholinergic APP/Aβ Pathway Dissection

Investigators studying APP translational regulation can leverage the enantiomeric pair of (-)-phenserine tartrate (potent AChE inhibitor, IC50 ~22-24 nM) and (+)-phenserine/Posiphen (AChE-inactive, IC50 = 45.3 μM) as matched tool compounds. Both enantiomers are equipotent in downregulating APP expression via 5'UTR-directed translational blockade, enabling clean separation of cholinergic-dependent and cholinergic-independent effects on APP/Aβ metabolism. This experimental design is uniquely enabled by the >2,000-fold difference in AChE inhibitory potency between the two enantiomers .

Preclinical Efficacy in Aged Canine Model

For researchers utilizing aged beagle dogs as a translational model of age-related cognitive decline and Alzheimer's pathology, phenserine tartrate offers demonstrated cognitive efficacy at a 3-fold lower oral dose (0.5 mg/kg) compared to donepezil (1.5 mg/kg) in working memory and complex learning tasks . This dose advantage may reduce compound consumption costs and minimize dose-dependent adverse effects in longitudinal studies. The canine model's Aβ pathology and cholinergic hypofunction closely parallel human AD, providing high translational relevance for preclinical efficacy screening [1].

AChE Expression Regulation and ChEI Tolerance

Phenserine tartrate's carbamylating mechanism of AChE inhibition distinguishes it from rapidly reversible inhibitors like donepezil. Clinical evidence demonstrates that phenserine treatment reverses the compensatory upregulation of AChE protein expression induced by chronic donepezil therapy . This property makes phenserine tartrate uniquely valuable for studies examining (a) mechanisms of therapeutic tolerance to ChEIs, (b) add-on or combination therapy strategies, and (c) long-term cholinergic signaling dynamics in cellular and animal models of Alzheimer's disease. No other clinically studied ChEI has demonstrated this specific reversal effect on donepezil-induced AChE elevation.

Dual-Mechanism Therapeutic Development for AD

Drug discovery programs developing next-generation AD therapeutics with combined symptomatic (cholinergic) and disease-modifying (anti-amyloid) activities can utilize phenserine tartrate as a benchmark reference compound. Established human PK/PD parameters from Phase I studies—including Cmax of 1.95 ng/mL at 1.5 h, AChE Imax of 26% at 1.75 h, inhibition t1/2 of 11 h, and MTD of 10 mg —provide validated translational benchmarks for preclinical-to-clinical extrapolation. The ongoing PATH-1 Phase 1b trial comparing phenserine directly to donepezil in early/mild AD patients, with target AChE inhibition of ~45% as the therapeutic goal [1], will further define clinical positioning and comparative pharmacodynamics.

Application
Selection Property
Validation Focus
Cholinergic vs. non-cholinergic APP/Aβ pathway dissection
Enantiomeric tool-compound pair
AChE-dependent vs. APP-translational endpoints
Preclinical canine cognitive model studies
Cognitive model-response at reduced oral dose
Memory-task endpoints vs. comparator
AChE expression regulation and ChEI tolerance research
Carbamylating inhibitor mechanism
AChE upregulation reversal in CSF models
Dual-mechanism AD research benchmark
Established human PK/PD context
Translational exposure-model interpretation

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26 linked technical documents
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